

Introduction: A Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(p-Tolyl)morpholine**

Cat. No.: **B1270357**

[Get Quote](#)

4-(p-Tolyl)morpholine, also known by its synonym 4-(4-methylphenyl)morpholine, is a heterocyclic compound featuring a central morpholine ring N-substituted with a p-tolyl (4-methylphenyl) group.^[1] This structural arrangement confers a unique combination of solubility, reactivity, and stability, establishing it as a valuable intermediate and building block in diverse areas of chemical synthesis.^[1] Its applications span from the development of novel pharmaceuticals and agrochemicals to polymer science and cosmetic formulations.^[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and development. The definitive identifier for this compound is CAS Number: 3077-16-5.^{[1][2][3]}

Physicochemical Properties

The physical and chemical characteristics of **4-(p-Tolyl)morpholine** are fundamental to its handling, storage, and application in synthesis. The compound is typically a crystalline powder, with its color ranging from white to light orange or yellow-green.^{[1][2][4]} Key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	3077-16-5	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₅ NO	[1] [4] [5]
Molecular Weight	177.24 - 177.25 g/mol	[1] [3] [4] [5]
Appearance	Light orange to yellow to green crystalline powder	[1] [4]
Melting Point	47 - 52 °C	[1] [2] [6]
Boiling Point	309.18°C (rough estimate)	[3] [7]
Density	1.0290 (rough estimate)	[3] [7]
Solubility	Soluble in Toluene	[3] [6] [7]
pKa	5.71 ± 0.40 (Predicted)	[3] [7]

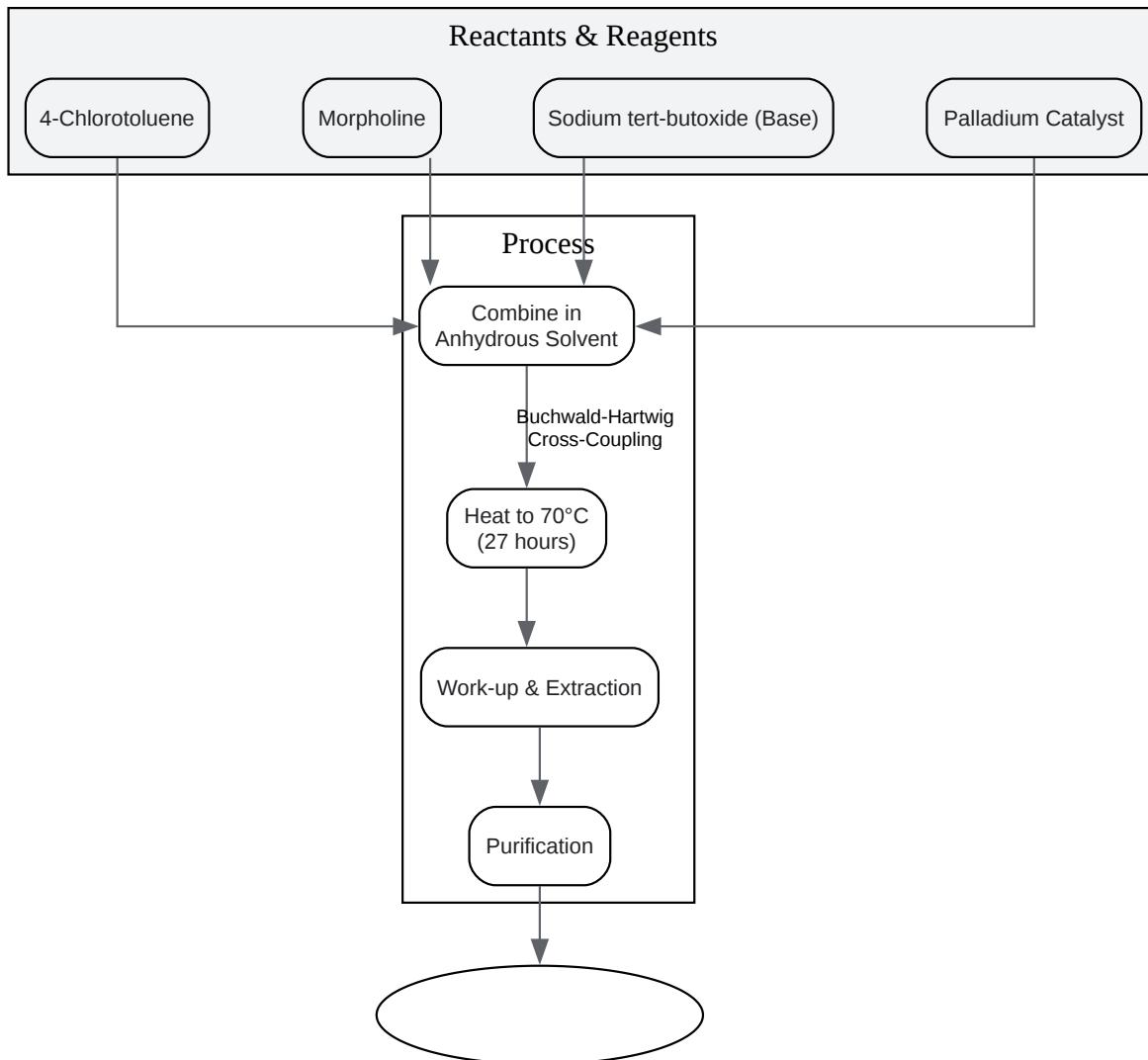
Synthesis Protocol: Buchwald-Hartwig Amination

A common and efficient method for the synthesis of **4-(p-Tolyl)morpholine** is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach involves the reaction of an aryl halide (4-chlorotoluene) with an amine (morpholine) in the presence of a strong base.

Experimental Protocol

A detailed procedure for this synthesis is outlined below, based on established methodologies. [\[8\]](#)

Materials:


- 4-Chlorotoluene (reactant)
- Morpholine (reactant)[\[8\]](#)
- Sodium tert-butoxide (base)[\[8\]](#)

- Palladium catalyst (e.g., 1 mol %)
- Anhydrous solvent (e.g., Toluene)

Step-by-Step Procedure:

- Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add sodium tert-butoxide (1.03 mmol).
- Addition of Reactants: Add 4-chlorotoluene (0.56 mmol), morpholine (0.53 mmol), and the palladium catalyst (1 mol %).^[8]
- Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the vessel.
- Reaction Conditions: Heat the reaction mixture to 70°C and stir for approximately 27 hours.
^[8]
- Work-up and Isolation: Upon completion, cool the reaction to room temperature. The mixture is then typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product, **4-(p-Tolyl)morpholine**, as a solid.^[8] A yield of 98% has been reported for this method.^[8]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Buchwald-Hartwig synthesis of **4-(p-Tolyl)morpholine**.

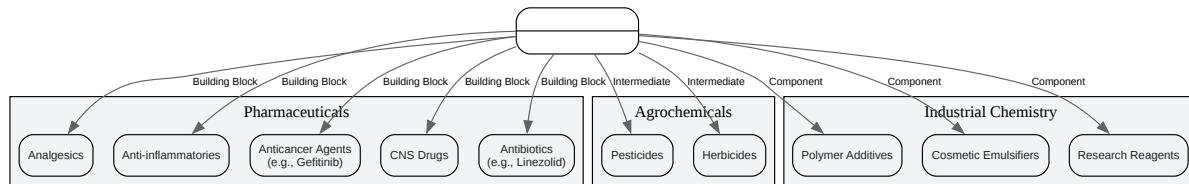
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of **4-(p-Tolyl)morpholine**.

- Nuclear Magnetic Resonance (NMR): The morpholine moiety typically exhibits a distinct pattern in ^1H NMR spectroscopy. The protons on the carbons adjacent to the oxygen (O-CH₂) appear as a triplet at a different chemical shift than the protons on the carbons adjacent to the nitrogen (N-CH₂), which also appear as a triplet.[9]
 - ^1H -NMR (300 MHz, CDCl₃): δ 7.12 (d, 2H, J=8.7 Hz), 6.87 (d, 2H, J=8.7 Hz), 3.89 (t, 4H, J=4.8 Hz), 3.14 (t, 4H, J=4.8 Hz), 2.31 (s, 3H).[8]
 - ^{13}C -NMR (100 MHz, CDCl₃): δ 149.09, 129.64, 129.51, 115.97, 66.90, 49.86, 20.38.[8]
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.
 - GC/MS (EI): m/z 177 (M+).[8]

Reactivity and Guiding Principles

The chemical behavior of **4-(p-Tolyl)morpholine** is governed by the interplay between the morpholine ring and the aromatic p-tolyl group.


- The Morpholine Moiety: As a secondary amine, morpholine undergoes typical amine reactions. However, the presence of the ether oxygen atom withdraws electron density from the nitrogen. This makes the nitrogen in morpholine less nucleophilic and less basic compared to structurally similar amines like piperidine.[10] This modulated basicity is a key feature exploited in drug design.
- The p-Tolyl Group: The aromatic ring enhances the compound's solubility in organic solvents and provides a site for further functionalization through electrophilic aromatic substitution, if required.[1] The methyl group is weakly activating and directs ortho- and para- to itself.
- Overall Reactivity: The compound's stability and compatibility with various functional groups make it an attractive and reliable choice for chemists aiming to streamline multi-step synthetic processes.[1]

Core Applications in Research and Drug Development

The unique properties of the morpholine scaffold have positioned it as a "privileged structure" in medicinal chemistry, leading to its incorporation in numerous therapeutic agents.[\[11\]](#) **4-(p-Tolyl)morpholine** serves as a critical precursor in many of these developments.

- Pharmaceutical Intermediate: It is a key building block in the synthesis of a wide array of pharmaceuticals, including analgesics, anti-inflammatory drugs, antibiotics like Linezolid, and anticancer agents such as Gefitinib.[\[1\]](#)[\[10\]](#)[\[12\]](#)
- Central Nervous System (CNS) Drug Discovery: The morpholine ring is particularly valuable in developing drugs for the CNS.[\[13\]](#) Its physicochemical properties, including a pKa value that enhances solubility in blood and improves permeability across the blood-brain barrier, are highly advantageous.[\[13\]](#)[\[14\]](#) It can enhance potency through molecular interactions, act as a scaffold to correctly orient other functional groups, and favorably modulate pharmacokinetic properties.[\[13\]](#)
- Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to their efficacy in pest control.[\[1\]](#)
- Other Industrial Uses: It also finds application as an additive in polymer chemistry to improve material flexibility and durability, and as an emulsifier and stabilizer in cosmetic formulations.[\[1\]](#)

Application Domain Map

[Click to download full resolution via product page](#)

Caption: Key application areas for **4-(p-Tolyl)morpholine**.

Safety, Handling, and Storage

Proper handling and storage are essential when working with **4-(p-Tolyl)morpholine**. It is classified as an irritant.[\[5\]](#)

- GHS Hazard Classification:

- Pictogram: GHS07 (Exclamation Mark)[\[7\]](#)

- Signal Word: Warning[\[2\]](#)[\[6\]](#)[\[7\]](#)

- Hazard Statements:

- H315: Causes skin irritation.[\[2\]](#)[\[5\]](#)[\[6\]](#)

- H319: Causes serious eye irritation.[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Precautionary Statements (Selected):

- P264: Wash skin thoroughly after handling.[\[2\]](#)[\[6\]](#)[\[15\]](#)

- P280: Wear protective gloves/eye protection/face protection.[\[2\]](#)[\[6\]](#)[\[15\]](#)

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[2\]](#)

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)[\[5\]](#)

- P332 + P313: If skin irritation occurs: Get medical advice/attention.[\[2\]](#)

- P337 + P313: If eye irritation persists: Get medical advice/attention.[\[2\]](#)[\[15\]](#)

- Storage and Handling:

- Storage Temperature: Store in a refrigerator at 2 - 8 °C.[\[1\]](#)

- Conditions to Avoid: The compound may be air and heat sensitive. It is recommended to store under an inert gas.[\[6\]](#)

Conclusion

4-(p-Tolyl)morpholine is a compound of significant utility, primarily serving as a versatile and efficient intermediate in organic synthesis. Its value is most pronounced in medicinal chemistry, where the embedded morpholine scaffold imparts advantageous physicochemical and pharmacokinetic properties crucial for modern drug design, particularly for CNS-active agents. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to fully leverage its potential in creating novel molecules with enhanced performance and efficacy.

References

- **4-(p-Tolyl)morpholine** | C11H15NO | CID 766255. PubChem - NIH. [\[Link\]](#)
- 4-(4-methylphenyl)morpholine - 3077-16-5. ChemSynthesis. [\[Link\]](#)
- Morpholine. Wikipedia. [\[Link\]](#)
- **4-(p-tolyl)morpholine** (C11H15NO). PubChemLite. [\[Link\]](#)
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [\[Link\]](#)
- MORPHOLINE. atamankimya.com. [\[Link\]](#)
- A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [\[Link\]](#)
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [\[Link\]](#)
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [\[Link\]](#)
- Recognizing the NMR pattern for morpholine. ACD/Labs. [\[Link\]](#)
- bmse000154 4-(2-Aminoethyl)morpholine. BMRB. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(p-Tolyl)morpholine | 3077-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4-(P-TOLYL)MORPHOLINE CAS#: 3077-16-5 [m.chemicalbook.com]
- 4. 4-(p-Tolyl)morpholine | CymitQuimica [cymitquimica.com]
- 5. 4-(p-Tolyl)morpholine | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(p-Tolyl)morpholine | 3077-16-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 4-(P-TOLYL)MORPHOLINE | 3077-16-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-(p-Tolyl)morpholine | 3077-16-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [Introduction: A Versatile Heterocyclic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270357#4-p-tolyl-morpholine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com